

# Physical and chemical properties of Rofecoxibd5

Author: BenchChem Technical Support Team. Date: December 2025



# Rofecoxib-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Rofecoxib-d5** is the deuterated analog of Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2). The incorporation of five deuterium atoms on the phenyl ring provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays. This technical guide provides a detailed overview of the known physical and chemical properties of **Rofecoxib-d5**, along with relevant experimental methodologies and biological context.

## **Physicochemical Properties**

The deuteration of Rofecoxib to **Rofecoxib-d5** results in a slight increase in molecular weight, while other physicochemical properties are expected to be very similar to the parent compound. Quantitative data for both **Rofecoxib-d5** and Rofecoxib are summarized below for comparison.

Table 1: General and Physical Properties of Rofecoxib-d5 and Rofecoxib



Property	Rofecoxib-d5	Rofecoxib
IUPAC Name	3-(4-methylsulfonylphenyl)-4- (2,3,4,5,6- pentadeuteriophenyl)-2H- furan-5-one[1]	4-[4-(methylsulfonyl)phenyl]-3- phenyl-2(5H)-furanone
Synonyms	Vioxx-d5, MK-966-d5	Vioxx, Ceoxx, MK-966
CAS Number	544684-93-7[1][2]	162011-90-7
Molecular Formula	C17H9D5O4S[2]	C17H14O4S
Molecular Weight	319.39 g/mol [2]	314.36 g/mol
Exact Mass	319.09266383 Da[1]	314.06128010 Da
Appearance	Crystalline solid	Crystalline solid
Melting Point	Not explicitly reported; expected to be similar to Rofecoxib's 207 °C.	207 °C
Boiling Point	Not reported	577.6±50.0 °C (Predicted)
Topological Polar Surface Area	68.8 Ų[1]	68.8 Ų

Table 2: Solubility Data of Rofecoxib

Note: Specific solubility data for **Rofecoxib-d5** is not readily available. The data presented below for Rofecoxib is expected to be a close approximation.



Solvent	Solubility
Water	Insoluble
Ethanol	Slightly soluble
Methanol	Slightly soluble
Acetone	Sparingly soluble
Isopropyl Acetate	Slightly soluble
Octanol	Practically insoluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dimethylformamide (DMF)	Soluble

## **Spectroscopic Data**

Detailed spectroscopic data for **Rofecoxib-d5** is not widely published. The following represents expected and reported data for Rofecoxib, which can serve as a reference for the analysis of its deuterated analog.

Table 3: Spectroscopic Data for Rofecoxib



Technique	Data
¹H NMR	Spectra available in various solvents (e.g., CDCl <sub>3</sub> , DMSO-d <sub>6</sub> ). The spectrum of Rofecoxib-d5 would show the absence of signals corresponding to the deuterated phenyl ring.
<sup>13</sup> C NMR	Spectra available. The signals for the deuterated phenyl carbons in Rofecoxib-d5 would be significantly attenuated or absent depending on the experimental setup.
Mass Spectrometry (MS)	The mass spectrum of Rofecoxib-d5 will show a molecular ion peak corresponding to its higher molecular weight. Fragmentation patterns can be used to confirm the location of the deuterium labels.
Infrared (IR) Spectroscopy	The IR spectrum would be characterized by bands corresponding to the functional groups present, such as the sulfonyl and carbonyl groups. C-D stretching vibrations would be observed at lower frequencies than C-H stretches.
UV/Vis Spectroscopy	λmax: ~284 nm

## **Experimental Protocols**

Detailed experimental protocols for the specific analysis of **Rofecoxib-d5** are not readily available in the public domain. However, standard analytical techniques used for the parent compound, Rofecoxib, can be adapted.

#### **High-Performance Liquid Chromatography (HPLC)**

A common method for the analysis of Rofecoxib and its metabolites is reverse-phase HPLC.

• Column: C18 or other suitable reverse-phase column.



- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The gradient and composition will depend on the specific separation required.
- Detection: UV detection at the λmax of Rofecoxib (around 284 nm). Mass spectrometry can also be coupled with HPLC for more sensitive and specific detection, which is particularly useful for distinguishing between the deuterated and non-deuterated forms.

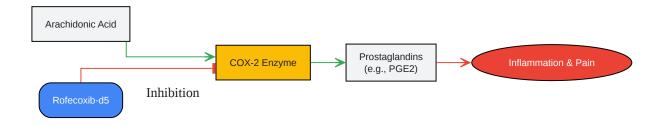
#### **Mass Spectrometry (MS)**

Mass spectrometry is a critical tool for confirming the identity and purity of **Rofecoxib-d5**.

- Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
- Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass
  of the molecular ion, providing strong evidence for the elemental composition and the
  presence of the deuterium atoms. Tandem mass spectrometry (MS/MS) can be employed to
  study the fragmentation pattern, which can help to confirm the structure and the location of
  the deuterium labels.

#### **Biological Activity and Signaling Pathway**

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are mediators of pain and inflammation.



Click to download full resolution via product page

Figure 1: **Rofecoxib-d5** inhibits the COX-2 pathway.



#### **Stability and Storage**

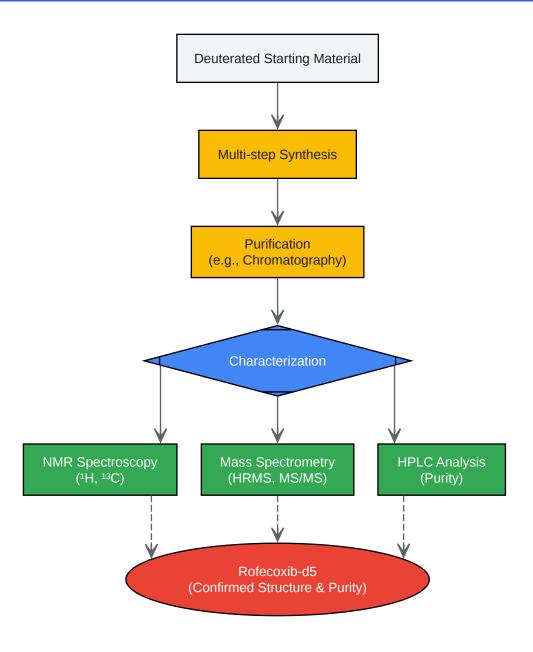
Rofecoxib is known to be stable in its solid state but can be sensitive to light and basic conditions in solution.[3] **Rofecoxib-d5** is expected to have similar stability.

- Solid Form: Store at -20°C for long-term stability.
- In Solution: Prepare solutions fresh. If storage is necessary, store in tightly sealed vials at -20°C for short periods.

#### **Synthesis and Characterization Workflow**

The synthesis of **Rofecoxib-d5** typically involves the use of a deuterated starting material, such as deuterated benzene, in a multi-step synthetic sequence. The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.





Click to download full resolution via product page

Figure 2: Workflow for **Rofecoxib-d5** Synthesis and Characterization.

#### Conclusion

**Rofecoxib-d5** is a crucial analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. While many of its physical and chemical properties can be inferred from its non-deuterated counterpart, this guide provides the currently available specific data for the deuterated form. The provided experimental considerations and workflow diagrams offer a framework for the synthesis, characterization, and application of this important stable isotope-



labeled compound. As with any research chemical, it is imperative to handle **Rofecoxib-d5** with appropriate safety precautions in a laboratory setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rofecoxib-d5 | C17H14O4S | CID 11681277 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rofecoxib (D5) Datasheet DC Chemicals [dcchemicals.com]
- 3. Conception, synthesis, and characterization of a rofecoxib-combretastatin hybrid drug with potent cyclooxygenase-2 (COX-2) inhibiting and microtubule disrupting activities in colon cancer cell culture and xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Rofecoxib-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030169#physical-and-chemical-properties-of-rofecoxib-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com